(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
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Description
Scientific Research Applications
Molecular Structure Analysis
The study of crystal and molecular structures of compounds similar to (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid, such as [4-((E)-but-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxylate (BDMP), shows the existence of intramolecular dihydrogen bonds. Advanced techniques like low-temperature X-ray diffraction measurements and Bader theory have been employed to affirm the presence and analyze the nature of these interactions in molecular structures (Grabowski et al., 2004).
Redox Annulations
Cyclic amines, which include compounds structurally related to (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid, undergo redox annulations with α,β-unsaturated aldehydes and ketones. This process involves the generation of a conjugated azomethine ylide followed by 6π-electrocylization. Such reactions are crucial for synthesizing ring-fused pyrrolines, which can then be oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).
β-Foldamer Synthesis
A significant application involves the synthesis of β-foldamers containing pyrrolidin-2-one rings, starting from compounds similar to (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid. These foldamers exhibit a 12-helix conformation, as confirmed by NMR analysis and molecular dynamics simulations. This research opens up pathways for designing new biomimetic structures and materials (Menegazzo et al., 2006).
Structural Characterization
In another study, the compound's structure was characterized using single-crystal X-ray structural analysis. This detailed analysis provides insights into the molecular conformation, essential for understanding interaction mechanisms and designing molecules with tailored properties (Yuan et al., 2010).
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines. This synthesis approach is highly efficient and involves a nitrile anion cyclization strategy, highlighting the compound's role in producing biologically active molecules with high yield and purity (Chung et al., 2005).
properties
IUPAC Name |
(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-11-5-3-4-8(12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZCOZZIPXDYED-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CNCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H]2CNC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376090 |
Source
|
Record name | (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1049980-06-4 |
Source
|
Record name | (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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